molecular formula C6H5N3O3 B1612703 6-Nitropyridine-2-carboxamide CAS No. 60278-80-0

6-Nitropyridine-2-carboxamide

Cat. No.: B1612703
CAS No.: 60278-80-0
M. Wt: 167.12 g/mol
InChI Key: GKRHQIJGGWWLNL-UHFFFAOYSA-N
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Description

6-Nitropyridine-2-carboxamide (CAS 60278-80-0) is a nitro-substituted heterocyclic compound offered as a building block for chemical synthesis and life sciences research. It is a member of the pyridine carboxamide family, a class of compounds identified as key scaffolds in medicinal chemistry for developing inhibitors of various biological targets . Pyridine carboxamide derivatives have been explored as potent allosteric inhibitors of the SHP2 phosphatase, a key oncogenic driver in various cancers , and have also shown promise as novel anti-tubercular agents . The nitro group on the pyridine ring makes this compound a versatile synthetic intermediate, as nitropyridines are widely used precursors for the synthesis of more complex, biologically active molecules, including potential anticancer and antiviral compounds . This product is supplied with a minimum purity of 95% and is intended for research use only. It is not approved for use in humans or animals for any diagnostic or therapeutic purpose. For specific pricing and availability, please contact our sales team.

Properties

CAS No.

60278-80-0

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

6-nitropyridine-2-carboxamide

InChI

InChI=1S/C6H5N3O3/c7-6(10)4-2-1-3-5(8-4)9(11)12/h1-3H,(H2,7,10)

InChI Key

GKRHQIJGGWWLNL-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Nitropyridine 2 Carboxamide

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. Its transformations are key to synthesizing a variety of derivatives.

The reduction of the nitro group to a primary amine is a fundamental transformation for nitropyridine derivatives. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's electronic properties and reactivity. A common method for this reduction involves catalytic hydrogenation. smolecule.com For instance, using hydrogen gas in the presence of a palladium catalyst is an effective way to achieve this transformation. smolecule.com This conversion is a critical step in the synthesis of various bioactive molecules, where the resulting amine serves as a handle for further functionalization. mdpi.com

The general transformation can be represented as: 6-Nitropyridine-2-carboxamide → 6-Aminopyridine-2-carboxamide (B81001)

Reagent SystemProductReference
Hydrogen Gas, Palladium (Pd) Catalyst6-Aminopyridine-2-carboxamide smolecule.commdpi.com
Iron (Fe) in Hydrochloric Acid (HCl)6-Aminopyridine-2-carboxamide mdpi.com

This reduction is a pivotal step in multi-step synthetic pathways, for example, in the creation of GSK3 inhibitors, where the nitro group of a pyridine (B92270) derivative is reduced to an amine, which is then acylated. mdpi.com

The presence of the electron-withdrawing nitro group significantly depletes the electron density of the pyridine ring system. smolecule.com This effect renders the pyridine ring electrophilic, making it susceptible to nucleophilic attack. smolecule.com The electrophilicity is a key factor governing the compound's reactivity, positioning it as a moderate electrophile capable of accepting electron density from nucleophilic species. smolecule.com This heightened electrophilicity facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitro group. smolecule.com The unique electronic environment created by the nitro group at position 6 and the carboxamide group at position 2 influences both nucleophilic and electrophilic reactions at various positions on the pyridine ring.

Reactions of the Carboxamide Group

The carboxamide group at the 2-position offers another site for chemical modification, including hydrolysis and reactions at the nitrogen atom.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid. This reaction typically occurs under acidic or basic conditions. For example, the hydrolysis of the related compound 2-cyano-4-nitropyridine (B99601) yields 4-Nitropyridine-2-carboxamide, which can be further hydrolyzed to 4-nitropyridine-2-carboxylic acid. nih.gov Similarly, this compound can be hydrolyzed to form 6-Nitropyridine-2-carboxylic acid. The hydrolysis of the closely related 6-Nitropyridine-2-carbonyl chloride also yields this carboxylic acid.

The nitrogen atom of the carboxamide group can be functionalized through acylation and alkylation reactions. N-substituted analogues of nitropyridine carboxamides, including N-alkanoyl and N-aromatic acyl derivatives, can be prepared through conventional methods. nih.gov In the synthesis of complex bioactive molecules, an amine (formed from the reduction of a nitro group) can be acylated with reagents like bromoacetyl chloride to form an amide, which can then undergo further alkylation. mdpi.com The development of catalytic systems, for instance using ruthenium(II) complexes, has enabled the N-alkylation of carboxamides with alcohols through a borrowing hydrogen methodology. researchgate.net

Reaction TypeReagent ExampleProduct TypeReference
N-AcylationBromoacetyl chlorideN-Acyl-6-nitropyridine-2-carboxamide derivative mdpi.com
N-AlkylationAlcohols (with Ru(II) catalyst)N-Alkyl-6-nitropyridine-2-carboxamide derivative researchgate.net

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound makes it a prime substrate for nucleophilic substitution reactions. smolecule.comsmolecule.com The nitro group can be displaced by various nucleophiles under appropriate conditions. smolecule.com These reactions, often proceeding via a vicarious nucleophilic substitution (VNS) mechanism, allow for the introduction of nucleophiles at positions that might otherwise be unreactive. acs.org

In VNS, carbanions can attack the electron-deficient ring, leading to C-H functionalization. acs.org For example, nitropyridines can react with sulfonyl-stabilized carbanions to yield alkylated pyridine products. acs.org The nitro group itself can also be the target of substitution. In related nitropyridine systems, the nitro group can be substituted by nucleophiles such as amines or thiols. smolecule.com These substitution reactions provide a powerful tool for creating diverse molecular architectures from nitropyridine scaffolds.

Intramolecular Cyclization Pathways (if applicable to derivatives)

Intramolecular cyclization reactions of derivatives of this compound are pivotal in the synthesis of various fused heterocyclic systems. These reactions typically proceed after the reduction of the nitro group to an amino group, yielding 6-aminopyridine-2-carboxamide derivatives. The resulting ortho-amino-carboxamide functionality is a versatile precursor for the construction of bicyclic and tricyclic scaffolds, particularly pyridopyrimidines.

The transformation of 6-aminopyridine-2-carboxamide derivatives into fused pyrimidine (B1678525) rings can be achieved through condensation with various electrophilic reagents. For instance, the reaction with 1,3-dicarbonyl compounds, such as acetylacetone, in an acidic medium like phosphoric acid, can lead to the formation of substituted pyrido[2,3-d]pyrimidines. jocpr.com Similarly, cyclization can be effected using reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which provides a one-carbon unit to form the pyrimidinone ring, resulting in pyrido[3,2-d]pyrimidin-4(3H)-one. thieme-connect.de

Another significant pathway involves the reaction of the aminopyridine derivative with isothiocyanates or isocyanates, which leads to the formation of thiourea (B124793) or urea (B33335) intermediates, respectively. These intermediates can then undergo intramolecular cyclization to afford thioxo- or oxo-substituted pyridopyrimidines. thieme-connect.de Furthermore, the reaction with carbon disulfide under basic conditions can yield pyrido[2,3-d]pyrimidine-2,4-dithiols. thieme-connect.de

Reductive cyclization is another key strategy. For example, a photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has been demonstrated as a mild method to access N-fused heterocycles. rsc.org This suggests that derivatives of this compound bearing a suitable carbonyl-containing side chain could undergo a similar transformation to yield complex fused systems.

The table below summarizes various intramolecular cyclization pathways applicable to derivatives of 6-aminopyridine-2-carboxamide.

Starting Material DerivativeReagent(s)Resulting Fused HeterocycleCitation(s)
6-Aminopyridine-2-carboxamideAcetylacetone, Phosphoric Acid5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione jocpr.com
3-Aminopyridine-2-carboxamideDimethylformamide dimethyl acetalPyrido[3,2-d]pyrimidin-4(3H)-one thieme-connect.de
2-AminonicotinonitrilesCarbon Disulfide, BasePyrido[2,3-d]pyrimidine-2,4-dithiol thieme-connect.de
2-Nitroaryl-tethered carbonylsAcSH, DIPEA, lightN-fused heterocycles (e.g., Quinoline) rsc.org

Oxidative Nucleophilic Substitution of Hydrogen

The pyridine ring, particularly when activated by an electron-withdrawing group such as a nitro group, is susceptible to nucleophilic attack. The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a significant reaction pathway for the functionalization of such electron-deficient aromatic systems. clockss.org In this process, a nucleophile attacks a carbon atom bearing a hydrogen atom, forming a σH-adduct. This intermediate is then oxidized by an external oxidizing agent, leading to the rearomatization of the ring and the net substitution of a hydrogen atom. rsc.org

For nitropyridines, the position of nucleophilic attack is directed by the nitro group. In the case of this compound, the nitro group at the 6-position and the carboxamide group at the 2-position both influence the electron density of the pyridine ring. The nitro group strongly deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to it (positions 3 and 5). The carboxamide group also exerts an electron-withdrawing effect.

Studies on 3-nitropyridines have shown that ONSH reactions can occur at the 2-, 4-, or 6-positions. ntnu.noarkat-usa.org For this compound, the most likely positions for ONSH are the C-3 and C-5 positions, which are ortho and para to the powerful electron-withdrawing nitro group. The specific regioselectivity would depend on the nature of the nucleophile and the reaction conditions.

Various nucleophiles can participate in ONSH reactions with nitropyridines. These include carbanions, amines, and alkoxides. For instance, acetylenic carbanions have been shown to react with nitropyridines in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield nitroaryl acetylenes. rsc.orgCurrent time information in Bangalore, IN. Similarly, oxidative amination of nitropyridines can be achieved using amines in the presence of an oxidizing agent, leading to the formation of aminonitropyridines. arkat-usa.orgthieme-connect.com

The table below outlines the general principles of ONSH reactions as they apply to nitropyridines.

Nitropyridine SubstrateNucleophile TypeOxidizing AgentPosition of SubstitutionCitation(s)
General NitropyridinesAcetylenic CarbanionsDDQOrtho/Para to Nitro Group rsc.orgCurrent time information in Bangalore, IN.
3-Nitropyridine (B142982)Lithium ArylamidesNitroarene (self-oxidation)2-position arkat-usa.org
NitropyridinesAnilinesAtmospheric OxygenOrtho to Nitro Group thieme-connect.com
3-NitropyridinesC-Nucleophiles (from chloroform)Potassium t-butoxide4-position ntnu.no

Structural Elucidation and Characterization Techniques

X-ray Crystallographic Analysis

X-ray crystallography stands as the most powerful method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for 6-Nitropyridine-2-carboxamide is not publicly documented, extensive studies on closely related nitropyridine derivatives provide a clear framework for understanding its likely structural characteristics.

The analysis of analogous compounds reveals common crystallographic features. For instance, the compound 2,6-Dichloro-3-nitropyridine (B41883), which also features a substituted nitropyridine ring, has been characterized in detail. iucr.orgresearchgate.net Its asymmetric unit consists of two crystallographically independent molecules. iucr.orgresearchgate.net The pyridine (B92270) rings in both molecules are noted to be essentially planar. iucr.orgresearchgate.net

Similarly, studies on other derivatives, such as 2-N-phenylamino-3-nitro-6-methylpyridine, show that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n, containing four molecules per unit cell. mdpi.com The investigation of a series of N-(chlorophenyl)pyridinecarboxamides has also provided a wealth of crystallographic data, with five of the nine isomers being isomorphous with their brominated counterparts. acs.org

These studies collectively establish the typical bond lengths, angles, and planarity of the pyridine ring system, which are influenced by the electronic effects of the nitro and carboxamide substituents. iucr.orgx-mol.com

Table 1: Crystallographic Data for Selected Related Nitropyridine Derivatives

Compound Crystal System Space Group Unit Cell Parameters Reference
2,6-Dichloro-3-nitropyridine Monoclinic P2₁/c a = 7.9021 (8) Åb = 19.166 (2) Åc = 11.0987 (9) Åβ = 122.072 (5)°V = 1424.4 (2) ų iucr.org

This table presents data from related compounds to illustrate typical crystallographic parameters for this class of molecules.

The way molecules arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. In nitropyridine derivatives, hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing the crystal structure. acs.orglodz.pl

In a series of N-(chlorophenyl)pyridinecarboxamides, the preferred hydrogen bonding pattern involves N–H···N(pyridine) interactions, which lead to molecular aggregation. acs.org In some isomers, amide···amide intermolecular interactions are also observed. acs.org For derivatives where strong intramolecular hydrogen bonds can form, such as between an amide proton and the pyridine nitrogen, the planarity of the molecule is affected. acs.org

The analysis of crystal packing in 2,6-Dichloro-3-nitropyridine revealed the presence of short Cl⋯O and Cl⋯Cl contacts, indicating the importance of halogen interactions in the structure. iucr.orgresearchgate.net The study of intermolecular interactions is often enhanced by theoretical methods, including Hirshfeld surface analysis, which helps to visualize and quantify the different types of molecular contacts within the crystal. acs.orglodz.pl These analyses show that interactions involving nitro groups are common, where the oxygen atoms can act as acceptors in hydrogen bonds. researchgate.net

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound, thereby verifying its empirical formula.

The theoretical elemental composition of this compound, based on its molecular formula C₆H₅N₃O₃, can be calculated. This data provides a baseline for experimental verification. For comparison, the experimentally determined elemental analysis of a related compound, 2-N-phenylamino-3-nitro-6-methylpyridine (C₁₂H₁₁N₃O₂), shows close agreement with its calculated values, validating its synthesis and purity. mdpi.com

Table 2: Comparison of Elemental Composition

Compound Formula Analysis % Carbon % Hydrogen % Nitrogen Reference
This compound C₆H₅N₃O₃ Calculated 42.61% 2.98% 24.85%
2-N-phenylamino-3-nitro-6-methylpyridine C₁₂H₁₁N₃O₂ Calculated 62.87% 4.84% 18.33% mdpi.com

This table shows the calculated elemental composition for the target compound and compares it with both calculated and experimental data for a structurally related molecule.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,6-Dichloro-3-nitropyridine
2-N-phenylamino-3-nitro-6-methylpyridine
N-(chlorophenyl)pyridinecarboxamides
6-Amino-5-nitropyridine-2-carboxylic acid

Advanced Spectroscopic Investigations of 6 Nitropyridine 2 Carboxamide

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and deduce structural information.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 6-Nitropyridine-2-carboxamide is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the pyridine (B92270) ring, the nitro group, and the carboxamide group.

Key expected FT-IR absorption bands for this compound include:

N-H Stretching: The amide group (CONH₂) typically shows two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric stretching vibration appears at a higher wavenumber, while the symmetric stretching vibration is found at a lower wavenumber.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the amide (Amide I band), is expected to appear in the range of 1680-1650 cm⁻¹.

NO₂ Stretching: The nitro group will give rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected around 1640-1550 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (-CONH₂)N-H Asymmetric & Symmetric Stretching3400 - 3200
C=O Stretching (Amide I)1680 - 1650
Nitro (-NO₂)Asymmetric Stretching1550 - 1500
Symmetric Stretching1355 - 1315
Pyridine RingAromatic C-H Stretching3100 - 3000
C=C and C=N Ring Stretching1600 - 1400

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman active. For this compound, the FT-Raman spectrum would provide additional structural information.

Expected key signals in the FT-Raman spectrum include:

Aromatic C-H Stretching: A strong band is expected above 3000 cm⁻¹.

Pyridine Ring Vibrations: The symmetric "ring breathing" vibration of the pyridine ring is expected to produce a strong and sharp band, which is highly characteristic. Other ring stretching modes will also be visible.

NO₂ Symmetric Stretching: The symmetric stretching of the nitro group is typically a strong band in the Raman spectrum, expected around 1355-1315 cm⁻¹.

C=O Stretching: The carbonyl stretch of the amide may also be observed, though often weaker than in the IR spectrum.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Pyridine RingAromatic C-H Stretching> 3000
Pyridine RingRing Breathing and Stretching1600 - 1000
Nitro (-NO₂)Symmetric Stretching1355 - 1315
Amide (-CONH₂)C=O Stretching1680 - 1650

A detailed assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra to specific molecular motions can be achieved through computational methods, such as Density Functional Theory (DFT). This analysis involves calculating the theoretical vibrational frequencies and comparing them to the experimental data.

The Potential Energy Distribution (PED) is a theoretical tool used to provide a quantitative description of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. For a molecule like this compound, a PED analysis would likely show that many of the observed vibrational bands are not pure vibrations of a single functional group but are rather coupled vibrations involving several parts of the molecule. For example, the pyridine ring vibrations are expected to be complex mixtures of C-C and C-N stretching and C-C-C, C-C-N, and C-C-H bending modes. Similarly, the amide bands can have contributions from C-N stretching and N-H bending. A PED analysis provides a more accurate and complete picture of the molecular dynamics than a simple group frequency approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the three protons on the pyridine ring and the two protons of the amide group.

Pyridine Protons: The pyridine ring has three aromatic protons. Due to the electron-withdrawing effects of the nitro and carboxamide groups, these protons are expected to be deshielded and resonate at a relatively high chemical shift (downfield), likely in the range of δ 7.5-9.0 ppm. The splitting pattern will depend on the coupling between adjacent protons (ortho, meta coupling).

Amide Protons: The two protons of the -NH₂ group are expected to give a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. They are often observed in the δ 7.0-8.5 ppm range.

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridine Ring Protons (H-3, H-4, H-5)7.5 - 9.0Doublet, Triplet, or Doublet of Doublets
Amide Protons (-NH₂)7.0 - 8.5Broad Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show six distinct signals, one for each of the six carbon atoms in the molecule.

Carbonyl Carbon: The carbon atom of the C=O group in the amide is the most deshielded and is expected to have the highest chemical shift, typically in the range of δ 160-170 ppm.

Pyridine Carbons: The five carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electron-withdrawing nitro and carboxamide groups (C-2 and C-6) are expected to be the most deshielded among the ring carbons. The exact chemical shifts will be influenced by the combined electronic effects of the substituents.

Carbon TypeExpected Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)160 - 170
Pyridine Ring Carbons (C-2 to C-6)120 - 160

Computational Prediction of Chemical Shifts (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. conicet.gov.arrsc.org This method, often used in conjunction with Density Functional Theory (DFT), has demonstrated a high degree of accuracy in predicting both ¹H and ¹³C NMR chemical shifts. researchgate.netaps.org

The GIAO method effectively addresses the issue of gauge-origin dependence, which can be a significant source of error in the calculation of magnetic properties. By employing gauge-including atomic orbitals, the method ensures that the calculated shielding tensors are independent of the origin of the vector potential describing the external magnetic field.

For a molecule like this compound, the GIAO method can be utilized to predict the chemical shifts of its various protons and carbon atoms. The accuracy of these predictions is contingent on several factors, including the chosen level of theory (functional and basis set) and the consideration of solvent effects. nih.govnih.gov Different functionals, such as B3LYP, and basis sets, like cc-pVDZ, have been benchmarked for their performance in predicting ¹³C NMR chemical shifts. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a GIAO-DFT calculation for this compound, based on typical values for similar structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method. Note: These are hypothetical values for illustrative purposes.

Carbon AtomPredicted Chemical Shift (ppm)
C=O165.8
C2151.2
C3125.4
C4140.1
C5121.9
C6158.3

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that provides information about the electronic transitions within a molecule. For organic compounds containing chromophores, such as the pyridine ring, nitro group, and carboxamide group in this compound, UV-Vis spectroscopy can reveal the presence of π-electron systems and non-bonding electrons.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. Common electronic transitions include π → π* and n → π* transitions. libretexts.orglibretexts.org In aromatic and heteroaromatic systems, these transitions give rise to characteristic absorption bands.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic properties of the substituted pyridine ring. The nitro group, being a strong electron-withdrawing group, and the carboxamide group can significantly affect the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). In comparison to unsubstituted pyridine, the presence of these substituents is likely to cause a bathochromic (red) shift in the absorption bands.

The following table provides hypothetical UV-Vis absorption data for this compound, based on the expected electronic transitions for this type of molecule.

Table 2: Hypothetical UV-Vis Absorption Data for this compound. Note: These are hypothetical values for illustrative purposes.

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~280~8,000π → π
~340~2,500n → π

Elucidation of Electronically Excited States and Relaxation Pathways

The study of electronically excited states and their relaxation pathways is crucial for understanding the photophysical and photochemical behavior of a molecule. For nitroaromatic compounds, the relaxation of excited states is often dominated by rapid and efficient non-radiative processes. acs.orgrsc.org

Upon absorption of a photon, this compound would be promoted to a singlet excited state (S₁). From this state, several relaxation pathways are possible, including fluorescence (radiative decay to the ground state), internal conversion (non-radiative decay to the ground state), and intersystem crossing to a triplet excited state (T₁).

Nitroaromatic compounds are known for their very low fluorescence quantum yields, which is attributed to efficient intersystem crossing from the singlet to the triplet manifold. acs.orgrsc.org This rapid intersystem crossing is a key feature of the photophysics of these molecules. The triplet state can then undergo phosphorescence (radiative decay to the ground state) or non-radiative decay.

Furthermore, photochemical reactions can occur from the excited states. For some nitroaromatic compounds, this can involve the dissociation of nitric oxide (NO•). rsc.org The specific relaxation pathways and their efficiencies for this compound would need to be investigated through techniques such as time-resolved spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) Applications in UV-Vis Analysis

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting the electronic absorption spectra of molecules. nih.govmdpi.com This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum.

TD-DFT calculations can provide valuable insights into the nature of the electronic transitions, identifying the molecular orbitals involved (e.g., HOMO to LUMO transitions) and characterizing them as π → π* or n → π*. mdpi.com The choice of functional and basis set is critical for obtaining accurate predictions that correlate well with experimental spectra. nih.gov

For this compound, TD-DFT calculations could be employed to simulate its UV-Vis spectrum. This would involve first optimizing the ground-state geometry of the molecule and then performing the TD-DFT calculation to obtain the excitation energies. Such calculations would help in assigning the experimentally observed absorption bands to specific electronic transitions.

While specific TD-DFT studies on this compound are not available, numerous studies on related molecules have demonstrated the utility of this approach. For example, TD-DFT has been successfully used to study the UV/Vis absorption spectra of styrylpyridine compounds. nih.govresearchgate.net

The table below presents hypothetical results from a TD-DFT calculation for this compound, illustrating the type of information that can be obtained.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound. Note: These are hypothetical values for illustrative purposes.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.653400.15HOMO -> LUMO (n -> π)
4.432800.45HOMO-1 -> LUMO (π -> π)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. researchgate.netslideshare.net

In the mass spectrometer, a molecule is first ionized to produce a molecular ion (M⁺•). This ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. libretexts.orgyoutube.com The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this molecular ion would likely involve the loss of small neutral molecules such as NO₂, CO, and H₂O. Cleavage of the amide bond could also be a significant fragmentation pathway.

The fragmentation of substituted pyridines and nitroaromatic compounds has been studied, and common fragmentation pathways have been identified. researchgate.netresearchgate.net For example, the loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.

Electrospray Ionization Mass Spectrometry (LC-MS(ESI))

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov It is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis.

In ESI, a solution of the analyte is sprayed through a charged capillary, producing a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a molecule like this compound, ESI would likely produce a protonated molecule, [M+H]⁺, in the positive ion mode.

LC-MS(ESI) is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those with carboxylic acid and amide functionalities. nih.gov Derivatization of the carboxylic acid group can be used to enhance the ESI response. nih.gov

The fragmentation of the protonated molecule in the mass spectrometer can be induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. This provides further structural information. For this compound, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show characteristic fragment ions resulting from the loss of neutral molecules.

The following table presents a hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound that might be observed in an LC-MS(ESI) experiment.

Table 4: Hypothetical ESI-MS Fragmentation Data for this compound. Note: These are hypothetical values for illustrative purposes.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
168.03151.03NH₃
168.03140.02CO
168.03122.03NO₂

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment Mass Spectrometry (FAB MS) is a soft ionization technique used in mass spectrometry to analyze non-volatile and thermally labile compounds. In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol or m-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process causes the desorption of sample molecules into the gas phase as ions, which can then be analyzed by the mass spectrometer.

For this compound, FAB MS analysis would be expected to yield a prominent pseudomolecular ion peak, [M+H]⁺, corresponding to the protonated molecule. The generation of this ion would allow for the direct determination of the molecular weight of the compound. While FAB MS is a soft ionization technique, some fragmentation can occur, providing valuable structural information. Potential fragmentation pathways for this compound could involve the loss of the amide group (-CONH₂) or the nitro group (-NO₂), resulting in characteristic fragment ions.

Table 1: Hypothetical Fast Atom Bombardment Mass Spectrometry (FAB MS) Data for this compound

m/z (mass-to-charge ratio) Proposed Ion Identity Relative Intensity (%)
168[M]⁺15
169[M+H]⁺100
152[M-NH₂]⁺45
122[M-NO₂]⁺30
106[M-CONH₂-O]⁺20

Chromatographic Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed for the purity assessment of pharmaceutical and chemical compounds. For a polar compound like this compound, a reversed-phase HPLC method would be a suitable approach for analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak corresponding to the compound. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

A hypothetical data table summarizing the parameters and results of an HPLC analysis for the purity assessment of this compound is provided below. This table is illustrative and represents a typical set of conditions and expected outcomes for the HPLC analysis of a compound with similar characteristics.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters and Results for the Purity Assessment of this compound

Parameter Value/Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time of Main Peak 4.2 min
Purity (based on peak area) >99%

Computational and Theoretical Studies on 6 Nitropyridine 2 Carboxamide

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in the computational study of molecules like 6-Nitropyridine-2-carboxamide. These methods allow for the detailed investigation of molecular properties and are crucial for understanding the compound's behavior.

Density Functional Theory (DFT) Approach

Density Functional Theory (DFT) is a prominent computational method utilized to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. This approach is based on the principle that the energy of a system can be determined from its electron density. DFT has been widely applied to study various pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. For molecules like this compound, DFT calculations can elucidate properties such as molecular geometry, vibrational frequencies, and electronic characteristics.

Selection of Basis Sets (e.g., 6-311++G(d,p), 6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For pyridine derivatives, basis sets such as 6-311++G(d,p) and 6-31G(d,p) are commonly employed. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for describing anions and Rydberg states, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The 6-31G(d,p) is a smaller, double-zeta basis set that also includes polarization functions. The selection of the basis set is a critical step in ensuring the reliability of the computational results.

Molecular Structure Optimization and Conformational Analysis

A key application of quantum chemical methods is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as molecular structure optimization. This process involves finding the minimum energy geometry on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is also a crucial aspect, as it involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. By identifying the lowest energy conformer, the most likely structure of the molecule under given conditions can be predicted.

Table 1: Representative Optimized Geometric Parameters for a Pyridine Carboxamide Derivative (Note: The following data is a representative example to illustrate the output of a DFT calculation and does not represent the specific calculated values for this compound.)

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.23
Bond Length (Å)C-N (amide)1.34
Bond Length (Å)C-C (ring-amide)1.51
Bond Angle (°)O=C-N122.5
Bond Angle (°)C-C-N (ring)120.1
Dihedral Angle (°)O=C-C-N178.5

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide powerful tools to analyze the distribution of electrons within this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Table 2: Representative Frontier Molecular Orbital Energies for a Nitropyridine Derivative (Note: The following data is a representative example to illustrate the output of a DFT calculation and does not represent the specific calculated values for this compound.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
Energy Gap (ΔE)5.4

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density between filled and unfilled orbitals. This analysis provides insights into intramolecular and intermolecular bonding and interactions. For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring and the carboxamide group. This charge delocalization contributes to the stability of the molecule. The analysis also provides information about the hybridization of atomic orbitals and the nature of the chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule, identifying its electrophilic and nucleophilic sites. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

In the case of this compound, the MEP map would highlight distinct regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro (NO₂) and carboxamide (CONH₂) groups, as well as the nitrogen atom of the pyridine ring. These locations are the most likely to interact with positive charges or electrophiles. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amide group and the aromatic ring are expected to exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. researchgate.net

Neutral Regions (Green): These areas represent regions with near-zero potential.

The MEP map provides a clear visual representation of the molecule's reactivity, simultaneously displaying its shape, size, and charge distribution, which is instrumental in predicting its intermolecular interactions and physicochemical properties. researchgate.net

Mulliken Charge Analysis and Fukui Function

Mulliken charge analysis and Fukui functions are theoretical descriptors that provide deeper insights into the electronic structure and reactivity of a molecule at an atomic level.

Mulliken Charge Analysis calculates the partial charge on each atom in a molecule, which helps in understanding its electronic distribution and bonding characteristics. journaljpri.com The charge distribution influences properties like dipole moment and molecular polarizability. journaljpri.com In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms would possess positive charges.

Fukui Functions are crucial in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as the number of electrons in the system changes. researchgate.net The condensed Fukui function, calculated for each atom, helps identify the atom's propensity to either donate or accept electrons.

fk+ : Indicates susceptibility to nucleophilic attack (where the molecule accepts an electron).

fk- : Indicates susceptibility to electrophilic attack (where the molecule donates an electron).

fk0 : Indicates susceptibility to radical attack .

For this compound, the Fukui function analysis would likely indicate that the nitrogen and oxygen atoms of the nitro and carboxamide groups are the primary sites for electrophilic attack, while certain carbon atoms in the pyridine ring would be more susceptible to nucleophilic attack. researchgate.net

Descriptor Information Provided Application for this compound
Mulliken Charge Distribution of partial atomic chargesPredicts electronic structure and dipole moment.
Fukui Function (f+) Site for nucleophilic attackIdentifies atoms most likely to accept electrons.
Fukui Function (f-) Site for electrophilic attackIdentifies atoms most likely to donate electrons.
Fukui Function (f0) Site for radical attackIdentifies atoms most susceptible to radical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful methods for characterizing chemical bonds and non-covalent interactions within a molecular system.

QTAIM defines atoms and chemical bonds based on the topology of the electron density (ρ). amercrystalassn.org Key features of a QTAIM analysis include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond. A positive Laplacian suggests a closed-shell interaction (ionic, van der Waals), while a negative Laplacian indicates a shared-shell interaction (covalent). scirp.org

Ring Critical Points (RCPs): These points are found within the center of ring structures, like the pyridine ring in this compound.

RDG analysis is used to identify and visualize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric clashes. scirp.orgresearchgate.net The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂).

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the negative region of the plot.

Weak van der Waals Interactions: Appear as spikes near zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the positive region. scirp.org

For this compound, QTAIM and RDG analyses would elucidate the nature of the covalent bonds within the pyridine ring and the substituent groups, as well as potential intramolecular hydrogen bonds and other non-covalent interactions that contribute to its conformational stability.

Analysis Method Key Concepts Insights for this compound
QTAIM Bond Critical Points (BCPs), Laplacian of electron density (∇²ρ)Characterizes covalent bonds and intramolecular interactions.
RDG Scatter plots of RDG vs. sign(λ₂)ρVisualizes and identifies non-covalent interactions like hydrogen bonds and steric effects.

Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Chemical Hardness, and Chemical Softness

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (IP ≈ -EHOMO). researchgate.net

Electron Affinity (EA): The energy released when a molecule accepts an electron. It is approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (IP + EA) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule (η = (IP - EA) / 2). researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more polarizable and reactive. researchgate.net

These parameters collectively provide a quantitative framework for assessing the reactivity of this compound. A low HOMO-LUMO energy gap would suggest high reactivity.

Parameter Formula Chemical Significance
Ionization PotentialIP ≈ -EHOMOEnergy to remove an electron; relates to oxidizing ability.
Electron AffinityEA ≈ -ELUMOEnergy to gain an electron; relates to reducing ability.
Electronegativityχ = (IP + EA) / 2Tendency to attract electrons.
Chemical Potentialμ = -χElectron escaping tendency.
Chemical Hardnessη = (IP - EA) / 2Resistance to electron cloud deformation; stability.
Chemical SoftnessS = 1 / ηMeasure of reactivity and polarizability.

Laplacian Bond Order and Electrostatic Potential (ESP) Properties

Laplacian Bond Order (LBO) is a measure derived from the QTAIM framework that quantifies the "shared-electron" character of a chemical bond. It is calculated from the delocalization index, providing a value that correlates with the formal bond order (single, double, triple bond). For this compound, LBO analysis would help in detailing the aromatic character of the pyridine ring and the nature of the bonds within the carboxamide and nitro substituents.

Electrostatic Potential (ESP) Properties refer to the interaction energy of a positive point charge with the nuclei and electrons of a molecule. As discussed in the MEP section, the ESP surface is a powerful tool for predicting reactivity. researchgate.net The analysis of ESP goes beyond visualization and includes the quantitative determination of ESP minima and maxima on the molecular surface. These points correspond to the most likely sites for electrophilic and nucleophilic interactions, respectively, providing precise locations for molecular recognition and binding. researchgate.net

Thermodynamic Property Determination (Gibbs Free Energy, Enthalpy, Entropy)

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the standard thermodynamic properties of a molecule, including:

Enthalpy of Formation (ΔHf°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): The change in free energy accompanying the formation of the substance. It is a key indicator of the thermodynamic stability and spontaneity of a compound's formation.

Standard Entropy (S°): A measure of the randomness or disorder of a molecule.

These thermodynamic parameters are crucial for understanding the stability of this compound and predicting the equilibrium position of reactions in which it is involved. nist.gov The calculations are performed by obtaining the optimized molecular geometry and vibrational frequencies, which are then used to compute the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions.

Investigation of Reaction Mechanisms and Regioselectivity

The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The computational studies discussed above provide the foundation for predicting the mechanisms and regioselectivity of such reactions for this compound.

Reaction Mechanisms: Computational modeling can be used to map the potential energy surface for a given reaction. This allows for the identification of transition states and intermediates, providing a detailed step-by-step description of the reaction mechanism. For nitropyridines, reactions can proceed through mechanisms like vicarious nucleophilic substitution (VNS). researchgate.netacs.org

Regioselectivity: The positions on the pyridine ring that are most susceptible to nucleophilic attack can be predicted using the reactivity indices derived from MEP, Mulliken charges, and Fukui functions. The electron-withdrawing nitro and carboxamide groups strongly influence the electron distribution in the ring. In nitropyridines, nucleophilic attack often occurs at positions ortho or para to the nitro group. researchgate.net Theoretical calculations can determine the activation energies for attack at different positions, thereby predicting the most favorable reaction pathway and the major product isomer. For example, studies on 3-nitropyridine (B142982) show high regioselectivity in amination reactions at the position para to the nitro group. researchgate.net

Non-Linear Optical (NLO) Properties

Computational studies are pivotal in predicting and understanding the Non-Linear Optical (NLO) properties of molecules, offering insights into their potential for applications in optoelectronics and photonics. For this compound, theoretical investigations into its NLO characteristics would typically be conducted using quantum chemical calculations, such as Density Functional Theory (DFT). These studies focus on key parameters including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of a molecule's NLO response.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the carboxamide group (-CONH2) can also influence the electronic distribution within the pyridine ring. The interplay between these substituents on the π-system of the pyridine ring is expected to give rise to significant NLO effects.

Theoretical calculations for similar pyridine derivatives have been performed using DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute the NLO properties. scirp.orgias.ac.in The first hyperpolarizability (β) is a key tensor quantity that determines the second-order NLO response. Its magnitude is a critical factor for potential applications in technologies like second-harmonic generation. For comparative purposes, the calculated hyperpolarizability of a candidate molecule is often benchmarked against that of a standard NLO material like urea (B33335). rasayanjournal.co.in

The computational approach involves calculating the components of the dipole moment, polarizability, and hyperpolarizability tensors. The total molecular dipole moment, the mean polarizability, and the magnitude of the first hyperpolarizability are then determined from these tensor components. The results of these calculations can provide a quantitative measure of the NLO activity of this compound and guide the synthesis of new materials with enhanced NLO properties. journaleras.com

Table 1: Calculated Non-Linear Optical Properties of Representative Pyridine Derivatives This table presents illustrative data based on computational studies of similar pyridine-based compounds to provide context for the potential NLO properties of this compound.

CompoundMethodBasis SetDipole Moment (μ) (Debye)Mean Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
6-Amino-2-methylpyridine-3-carbonitrileDFT/B3LYP6-311++G(d)6.06Not SpecifiedNot Specified
2-aminopyridinium p-toluenesulphonateDFT/B3LYP6-31G(d)Not SpecifiedNot SpecifiedValue Confirms Good NLO Behavior
5-(Trifluoromethyl)pyridine-2-thiolDFT/B3LYP6-311+G(d,p)3.235614.611 x 10-24 esu318.780 x 10-32 esu

Tautomerism Studies

Tautomerism, the phenomenon of constitutional isomers being readily interconvertible, is a critical aspect of the chemical behavior of many heterocyclic compounds, including this compound. For this molecule, the primary tautomeric equilibrium to consider is the amide-iminol tautomerism. This involves the migration of a proton from the nitrogen atom of the carboxamide group to the oxygen atom, resulting in the formation of an imidic acid (iminol) tautomer.

Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers and the energy barriers associated with their interconversion. Ab initio and DFT calculations are commonly employed to explore the potential energy surface of the molecule and identify the equilibrium geometries of the different tautomeric forms. uba.ar

In the case of this compound, two principal tautomers can be considered:

Amide form: this compound

Iminol form: (Z)-N-(6-nitropyridin-2-yl)formimidic acid

Theoretical studies on related systems, such as 6-substituted-2-pyridones, have shown that the nature and position of substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium. uba.ar The strong electron-withdrawing nature of the nitro group at the 6-position in this compound is expected to have a substantial impact on the electron density distribution in the ring and, consequently, on the relative stability of the amide and iminol forms.

The computational protocol for such studies typically involves geometry optimization of each tautomer to find its minimum energy structure. Subsequent frequency calculations are performed to confirm that these structures correspond to true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies. The relative energies of the tautomers allow for the determination of the equilibrium constant for the tautomerization process. mdpi.com

Furthermore, the influence of the solvent on the tautomeric equilibrium can be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net These models account for the bulk electrostatic effects of the solvent, which can differentially stabilize the tautomers based on their polarity and dipole moments.

Table 2: Theoretical Relative Stabilities of Amide-Iminol Tautomers This table provides a hypothetical representation of the kind of data that would be generated from a computational study on the tautomerism of this compound, based on findings for analogous systems.

TautomerComputational MethodRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous Phase, PCM)
Amide FormDFT/B3LYP/6-311+G(d,p)0.00 (Reference)0.00 (Reference)
Iminol FormDFT/B3LYP/6-311+G(d,p)+5.8+4.2

Exploration of Biological Activities of 6 Nitropyridine 2 Carboxamide and Its Analogues

General Biological Relevance of Nitropyridine Scaffolds

The nitropyridine scaffold is a significant structural motif in medicinal chemistry, demonstrating a wide array of biological activities. These nitrogen-containing heterocyclic compounds are recognized for their roles in the development of therapeutic agents. The presence of a nitro group on the pyridine (B92270) ring can significantly influence the molecule's electronic properties and its interactions with biological targets, leading to a diverse pharmacological profile.

Nitropyridine derivatives have been investigated for various therapeutic applications, including their potential as anticancer, antifungal, antibacterial, and antiviral agents. nih.gov They also serve as crucial precursors in the synthesis of more complex bioactive molecules, such as azaindole hydroxamic acids, which are potent inhibitors of HIV-1 integrase. mdpi.com The versatility of the nitropyridine scaffold makes it a valuable component in the design and discovery of new drugs. For instance, 4-Nitropyridine-N-oxide has demonstrated an inhibitory effect on the formation of biofilms, which are often associated with persistent bacterial infections. nih.gov

Enzyme Inhibition Studies

The 6-nitropyridine-2-carboxamide scaffold and its analogues have been the subject of various studies to evaluate their potential as enzyme inhibitors. The following subsections detail the findings related to their activity against specific enzymes.

Transglutaminase Inhibition (for 6-nitropyridine-2-yl derivatives)

Derivatives of the 6-nitropyridine-2-yl scaffold have been identified as inhibitors of transglutaminase 2 (TG2), an enzyme implicated in various physiological and pathological processes. nih.gov One such derivative, Nα-Phenylacetyl-Nε-acryloyl-l-lysine-4-(6-nitropyridin-2-yl) piperazide, has been utilized in studies to modify TG2 activity. nih.gov This irreversible inhibitor targets the enzyme, highlighting the potential of the 6-nitropyridine-2-yl moiety in the design of selective TG2 inhibitors. nih.gov Research has also pointed to the use of 2-hydroxy-5-methyl-3-nitropyridine in the preparation of TG2 inhibitors. chemicalbook.comcookechem.com

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibition

The nitropyridine scaffold is a key feature in a number of compounds designed as inhibitors of Glycogen Synthase Kinase-3 (GSK3), a serine/threonine kinase involved in numerous cellular processes. nih.govmdpi.com A series of potent GSK3 inhibitors were synthesized using 2,6-dichloro-3-nitropyridine (B41883) as a starting material. nih.govmdpi.com One notable example, 6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine, demonstrates highly selective inhibition of GSK3 alpha. scbt.com Another potent inhibitor, CHIR 98014, which contains a 3-nitropyridine (B142982) moiety, has shown efficacy in reducing tau phosphorylation in vivo, a process relevant to neurodegenerative diseases. nih.gov

Compound NameTargetIC50 (nM)EC50 (µM)
6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamineGSK3α0.58-
Derivative with 2,4-dichlorophenyl moietyGSK380.13
CHIR 98014GSK3α/β0.58/0.65-

Janus Kinase 2 (JAK2) Inhibition

Nitropyridine derivatives have been synthesized and evaluated as inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways. nih.gov A series of potent JAK2 inhibitors were developed from 2-chloro-5-methyl-3-nitropyridine. nih.govresearchgate.net These compounds demonstrated inhibitory activity in the micromolar range, indicating the potential of the nitropyridine scaffold in targeting this kinase. nih.govresearchgate.net

Starting MaterialTargetIC50 (µM)
2-Chloro-5-methyl-3-nitropyridineJAK28.5–12.2

Urease Inhibition

The nitropyridine scaffold has been incorporated into molecules designed to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov The inhibition of urease is a therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov 3-Nitropyridylpiperazine derivatives have shown promise as urease inhibitors, with IC50 values significantly lower than that of the standard inhibitor, thiourea (B124793). nih.govresearchgate.net Additionally, a 5-nitropyridin-2-yl derivative has been identified as a dual inhibitor of both chymotrypsin and urease. nih.govmdpi.com

Compound Class/DerivativeTargetIC50 (µM)Standard Inhibitor (Thiourea) IC50 (µM)
3-Nitropyridylpiperazine derivativesUrease2.0–2.323.2
5-Nitropyridin-2-yl derivativeUrease29.21 ± 0.98-

Factor IXa Inhibition

Derivatives containing a nitropyridine moiety have been designed as potent and selective inhibitors of Factor IXa, a serine protease that plays a crucial role in the blood coagulation cascade. mdpi.com Specifically, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been identified as promising candidates for the development of anticoagulant drugs. mdpi.com These compounds exhibited higher levels of inhibition and lower IC50 values compared to analogous compounds lacking the nitro group, underscoring the contribution of the nitropyridine scaffold to their inhibitory activity. mdpi.com

Neuraminidase Inhibitory Activity (for related compounds)

In one study, the activity of pyridine derivatives was found to be comparable to that of benzene derivatives. However, it was noted that the addition of a fourth substituent to a tri-substituted benzene or pyridine ring system seemed to disrupt the binding of the other three substituents, leading to a reduction in inhibitory activity compared to the tri-substituted compounds nih.gov. This suggests that the substitution pattern on the pyridine ring is a critical determinant of neuraminidase inhibitory potential.

Antimicrobial Activities

The antimicrobial properties of nitropyridine carboxamides and their analogues have been a significant area of investigation, revealing a broad spectrum of activity against various pathogens.

Antibacterial Activity

Analogues of this compound have demonstrated notable antibacterial effects. For example, a series of 3-nitropyrazole compounds, which share the nitro-aromatic feature, have been identified as a new class of synthetic antibacterial agents. One particular compound in this series, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, exhibited an antibacterial spectrum similar to nitrofurantoin and was shown to be highly effective against experimental bacterial infections in mice nih.gov.

Furthermore, the carboxamide scaffold itself is a crucial component contributing to antibacterial properties mdpi.com. In a study focused on extended-spectrum β-lactamase (ESBL) producing Escherichia coli, synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were identified as good antibacterial agents mdpi.com. This highlights the potential of the pyridine carboxamide structure in combating antibiotic-resistant bacteria. The presence of a nitro group can also enhance antibacterial activity, as seen in nitrated pyrrolomycins where the nitro group, particularly at certain positions, improved activity against Staphylococcus aureus and Pseudomonas aeruginosa encyclopedia.pub.

A novel series of nitrothiophene carboxamides were found to be potent against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. researchgate.net. These compounds act as pro-drugs that require activation by bacterial nitroreductases researchgate.net. Similarly, certain pyrido[2,3-d]pyrimidines armed with nitrile groups have shown good in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria rsc.org.

Table 1: Antibacterial Activity of Selected Pyridine Carboxamide Analogues
Compound ClassBacterial Strain(s)Key FindingsReference
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliIdentified as good antibacterial agents. mdpi.com
Nitrothiophene carboxamidesE. coli, Shigella spp., Salmonella spp.Potent against wild-type and multi-drug resistant strains. researchgate.net
Pyrido[2,3-d]pyrimidines with nitrile groupsGram-positive and Gram-negative bacteriaShowed good in vitro antibacterial activities. rsc.org

Antifungal Activity

The antifungal potential of pyridine carboxamide derivatives is also well-documented. A study on novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold showed that some of these compounds exhibited moderate to good in vitro antifungal activity nih.govnih.gov. Specifically, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea nih.govnih.gov. The mechanism of action for some of these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH) nih.govnih.gov.

In another study, a series of novel aromatic carboxylic acid amides were synthesized and tested against six phytopathogenic fungi, with most displaying moderate to good activity researchgate.net. Pyrazole carboxamide derivatives have also been investigated, with some showing notable antifungal activity against various phytopathogenic fungi mdpi.com. For example, the isoxazole pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani mdpi.com.

Nitrofuran derivatives have also been synthesized and tested against a range of fungal species, with many showing inhibitory activity mdpi.com. This suggests that the nitro functional group, a key feature of this compound, can be a valuable component in the design of antifungal agents.

Table 2: Antifungal Activity of Selected Pyridine Carboxamide and Related Analogues
Compound ClassFungal Strain(s)Key FindingsReference
Pyridine carboxamides with diarylamine scaffoldBotrytis cinereaModerate to good in vitro and in vivo antifungal activity. nih.govnih.gov
Pyrazole carboxamidesPhytopathogenic fungiNotable antifungal activity. mdpi.com
Nitrofuran derivativesVarious fungal speciesShowed inhibitory activity. mdpi.com

Antimycobacterial Activity

Pyridine carboxamides have emerged as a promising scaffold for the development of new antitubercular agents. A novel series of pyridine carboxamides were synthesized and showed selective and potent in vitro antimycobacterial activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb) H37Rv strains cuni.czresearchgate.net. One compound, in particular, caused a significant decrease in colony-forming units (CFU) in the spleen in a murine model of tuberculosis cuni.czresearchgate.net.

In a separate study, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit against M. tuberculosis in vitro nih.gov. This compound was found to be a prodrug, with its antimycobacterial activity requiring AmiC-dependent hydrolysis nih.gov. The optimized lead molecule from this series was able to inhibit M. tuberculosis growth in a chronic mouse model of infection nih.gov. Furthermore, imidazo[1,2-a]pyridine-2-carboxamide derivatives have been designed and synthesized as new anti-tubercular agents, with some compounds emerging as good candidates with low cytotoxicity nih.gov.

Anticoccidial Activity (specifically for nitropyridinecarboxamides)

While specific data on the anticoccidial activity of this compound is limited, research on related nitropyridine structures provides valuable insights. Studies on anticoccidial agents have explored nitropyridine-2- and -3-sulfonamides, which are structurally related to nitropyridinecarboxamides.

Anticancer and Antiproliferative Potentials

The anticancer and antiproliferative activities of pyridine carboxamide analogues have been investigated against various cancer cell lines. A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines nih.gov. The presence of a nitro group at different positions on a phenyl ring attached to the core structure exhibited promising anti-cancer potential nih.gov.

Newly synthesized pyridinethione and thienopyridine derivatives, which are related to nicotinamides, have also been evaluated for their antiproliferative activity. Several of these compounds showed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents nih.govnih.govresearchgate.net. For instance, novel imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic effects against the HCC1937 breast cancer cell line nih.gov.

Furthermore, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with some compounds displaying moderate activity mdpi.com. Additionally, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been prepared and tested in vitro against human and mouse cell lines, with some showing a significant antiproliferative effect against the MCF-7 breast cancer cell line semanticscholar.org.

Table 3: Anticancer and Antiproliferative Activity of Selected Pyridine Carboxamide Analogues
Compound ClassCancer Cell Line(s)Key FindingsReference
Carbamothioyl-furan-2-carboxamide derivativesHepG2, Huh-7, MCF-7Nitro-substituted compounds showed promising anti-cancer potential. nih.gov
Pyridinethione and thienopyridine derivativesHCT-116, HepG-2, MCF-7Interesting antitumor activity as anti-hepatocellular and anti-colon carcinoma agents. nih.govnih.govresearchgate.net
Imidazo[1,2-a]pyridine compoundsHCC1937 breast cancer cellsDemonstrated cytotoxic effects. nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 breast cancer cellsSignificant antiproliferative effect. semanticscholar.org

Inhibition of Cancer Cell Proliferation

Several analogues of this compound have demonstrated notable efficacy in inhibiting the proliferation of cancer cells. The primary mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival.

Research into pyridine-2-carboxamide derivatives has identified them as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation. By inhibiting HPK1, these compounds can enhance the body's immune response against tumors. One study reported a series of pyridine-2-carboxamide analogues with strong HPK1 inhibitory activity in both enzymatic and cellular assays. nih.govnih.gov

Furthermore, thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been synthesized and evaluated for their antineoplastic activity. Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone have shown significant activity against L1210 leukemia in mice. nih.gov Another study focused on 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones, with compounds like 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone demonstrating potent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and significant prolongation of survival time in mice with L1210 leukemia. nih.gov

A series of pyridine-ureas has also been investigated for anticancer properties, with some derivatives exhibiting anti-proliferative activity against various cancer cell lines. nih.gov

Compound ClassSpecific AnalogueCancer ModelKey Findings
Pyridine-2-carboxamideNot specifiedGeneral (HPK1 inhibition)Potent and selective inhibitors of HPK1, enhancing anti-tumor immunity. nih.govnih.gov
Pyridine-2-carboxaldehyde thiosemicarbazone3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)% T/C value of 246 and 40% long-term survivors at 40 mg/kg. nih.gov
Pyridine-2-carboxaldehyde thiosemicarbazone3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)% T/C value of 255 and 40% long-term survivors at 10 mg/kg. nih.gov
Pyridine-2-carboxaldehyde thiosemicarbazone5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)Optimum % T/C value of 223 at 60 mg/kg. nih.gov
Pyridine-2-carboxaldehyde thiosemicarbazone5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)Optimum % T/C value of 204 at 80 mg/kg. nih.gov
Pyridine-2-carboxaldehyde thiosemicarbazone5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)Optimum % T/C value of 215 at 80 mg/kg. nih.gov

Inhibition of Cellular Migration

The inhibition of cellular migration is a critical aspect of cancer therapy, as it can prevent metastasis. Certain analogues of this compound have shown promise in this area.

A study on a novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104, demonstrated its ability to markedly suppress lipopolysaccharide (LPS)-induced cell migration in BV2 microglial cells. nih.gov This inhibition was linked to the suppression of reactive oxygen species (ROS) generation and the TLR4/MyD88/NF-κB signaling pathway. nih.gov While BV2 cells are not cancer cells, the pathways involved in their migration are often relevant to cancer cell metastasis.

CompoundCell LineKey Findings
HSR2104 (a 1,8-naphthyridine-2-carboxamide derivative)BV2 microglial cellsMarkedly suppressed LPS-induced cell migration via inhibition of ROS and the TLR4/MyD88/NF-κB pathway. nih.gov

Anti-inflammatory Properties

Several analogues of this compound have exhibited significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways and enzymes.

The aforementioned 1,8-naphthyridine-2-carboxamide derivative, HSR2104, was also found to have potent anti-inflammatory effects in LPS-treated BV2 microglial cells. nih.gov It inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov The mechanism of action was attributed to the attenuation of inducible NO synthase and cyclooxygenase 2 levels, as well as the suppression of the TLR4/MyD88/NF-κB signaling pathway. nih.gov

In a different study, a series of 1,4,5,6-tetrahydropyrimidine-2-carboxamides were synthesized and tested for their anti-inflammatory activity. N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide showed the best anti-inflammatory activity, with a suppression of the inflammatory response of 46.7% and 46.4%, respectively, in a carrageenan-induced paw edema model in rats. researchgate.net

Compound ClassSpecific AnalogueModelKey Findings
1,8-Naphthyridine-2-carboxamideHSR2104LPS-treated BV2 microglial cellsPotent inhibition of NO, TNF-α, and IL-6 production. nih.gov
1,4,5,6-Tetrahydropyrimidine-2-carboxamideN-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamideCarrageenan-induced paw edema in rats46.7% suppression of inflammatory response. researchgate.net
1,4,5,6-Tetrahydropyrimidine-2-carboxamideN-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamideCarrageenan-induced paw edema in rats46.4% suppression of inflammatory response. researchgate.net

Antioxidant Properties

The antioxidant potential of pyridine and pyrimidine (B1678525) derivatives has been a subject of interest in medicinal chemistry. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

A study on novel nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, evaluated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Some of the synthesized compounds demonstrated stronger antioxidant activity than the standard, vitamin C. nih.gov

Another research focused on 2,6-di-tert-butylphenols with a pyridine moiety and found that these compounds possess radical scavenging activity. medcraveonline.commedcrave.com Their antioxidant properties were evaluated in various in vitro models, including the DPPH test and in induced lipid peroxidation of rat liver homogenates, demonstrating high antioxidant activity for both lipophilic and hydrophilic derivatives. medcraveonline.commedcrave.com

Furthermore, a study on various pyrimidine derivatives highlighted their free radical scavenging properties, suggesting their potential as antioxidant agents. nih.gov

Compound ClassAssayKey Findings
Nitrogen-containing heterocycles (including pyrimidines)DPPH radical scavengingSome compounds exhibited stronger antioxidant activity than vitamin C. nih.gov
2,6-di-tert-butylphenols with pyridine moietyDPPH test, lipid peroxidation inhibitionDemonstrated high and prolonged radical scavenging activity. medcraveonline.commedcrave.com
Pyrimidine derivativesNitric oxide and hydrogen peroxide scavengingShowed free radical scavenging properties. nih.gov

Applications in Chemical Synthesis and Advanced Materials

Role as Synthetic Intermediates

Nitropyridines are widely regarded as convenient and readily available precursors for a vast array of mono- and polynuclear heterocyclic systems. mdpi.com The synthetic utility of compounds like 6-Nitropyridine-2-carboxamide stems largely from the electronic properties of the nitro group. This powerful electron-withdrawing group activates the pyridine (B92270) ring, facilitating nucleophilic substitution reactions.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group via reduction. This conversion provides a crucial synthetic handle for further molecular elaboration, allowing for the introduction of new substituents and the construction of more complex chemical architectures. From a synthetic chemistry perspective, nitropyridines offer extensive potential, serving as a gateway to other nitrogen functions such as azo linkages and hydroxylamines. mdpi.com

Precursors for Novel Heterocyclic Systems

The strategic placement of functional groups on the nitropyridine scaffold allows chemists to design and construct novel heterocyclic systems that are often difficult to produce through other methods. Nitropyridine derivatives have been successfully employed as starting materials for various biologically active compounds, including azaindole hydroxamic acids. mdpi.com

Research has demonstrated the versatility of nitropyridines in ring transformation reactions. For instance, specific isomers of nitropyridine are used to synthesize imidazopyridines and azaindoles. researchgate.net These reactions leverage the reactivity of the nitropyridine core to "scrap and build" new ring systems, a powerful strategy for generating molecular diversity. nih.gov The ability to serve as a foundational element for such a wide range of heterocyclic structures underscores the importance of nitropyridines in modern organic synthesis. mdpi.com

Development of Agrochemicals

The pyridine ring is a well-established and important active heterocycle in the field of agricultural chemistry. mdpi.com Consequently, derivatives of nitropyridinecarboxamides are explored for their potential as active ingredients in various agrochemical formulations.

The development of new herbicides is critical for modern agriculture. Research into related chemical classes suggests the potential of this compound derivatives in this area. For example, various pyrazole carboxamide derivatives have been synthesized and evaluated for their herbicidal activity. researchgate.net Similarly, certain nitrophenyl carboxamide analogues have been shown to inhibit photosynthetic electron transport (PET), a common mode of action for commercial herbicides. researchgate.netnih.gov The structural similarities suggest that the nitropyridine carboxamide scaffold could be a promising candidate for developing new herbicidal agents.

Table 1: Examples of Related Carboxamide Derivatives with Herbicidal Activity

Compound Class Target Weed Type Mode of Action (if known)
Pyrazole-4-carboxamides Various weeds Varies
Pyrido[2,3-d]pyrimidines Bentgrass, Lettuce Protoporphyrinogen oxidase (PPO) inhibition

This table is generated based on data from related compound classes to illustrate potential applications.

There is a continuous need for new insecticidal agents due to the rise of resistance to existing chemical pesticides. nih.gov Pyridine derivatives are a key area of investigation for novel insecticides. nih.govresearchgate.net Research has shown that N-substituted carboxamides based on heterocyclic systems can exhibit significant insecticidal activity. nih.gov The broader class of nitropyridines is recognized as a valuable source of precursors for creating new insecticides. mdpi.com This connection highlights the potential of this compound as a foundational structure for the synthesis of next-generation insect control agents.

Table 2: Insecticidal Activity in Related Heterocyclic Carboxamides

Compound Series Target Pest Key Finding
1-Amino-N-substituted-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides Aphis craccivora (Cowpea aphid) Several synthesized compounds showed promising insecticidal activity against nymphs and adults. nih.gov

This table is generated based on data from related compound classes to illustrate potential applications.

Material Science Applications

Beyond life sciences, pyridine derivatives are increasingly in demand for applications in material science. mdpi.com The pyridine-carboxamide scaffold is particularly useful due to its ability to form well-defined structures through hydrogen bonding and to coordinate with metal ions.

Derivatives of the closely related pyridine-2,6-dicarboxamide are well-described in material science for their use in designing a variety of functional materials. nih.govmdpi.com These applications include the development of sensors, coordination sites for catalysis, and the formation of supramolecular assemblies. mdpi.comresearchgate.net The ability of the pyridine and carboxamide groups to engage in multiple binding interactions makes them ideal components for constructing ordered, functional materials. mdpi.com This established utility suggests that this compound could serve as a valuable monomer or component in the creation of specialty polymers and other advanced materials.

Advanced Coatings and Adhesives

While direct applications of this compound in commercially available coatings and adhesives are not extensively documented in public literature, its chemical structure suggests its potential as a valuable component in the formulation of high-performance polymers. The presence of the reactive nitro group and the hydrogen-bonding capability of the carboxamide group can be exploited to enhance the properties of polymeric materials.

One potential application lies in its use as a monomer or a cross-linking agent in the synthesis of specialized polymers. The nitro group can be chemically reduced to an amino group, yielding 6-Aminopyridine-2-carboxamide (B81001). This resulting aromatic diamine can then be reacted with various monomers, such as diacids or diisocyanates, to form polyamides or polyureas, respectively. The incorporation of the pyridine-carboxamide moiety into the polymer backbone could introduce several desirable characteristics:

Improved Thermal Stability: The aromatic and heterocyclic nature of the pyridine ring can enhance the thermal resistance of the resulting polymer, making it suitable for high-temperature applications.

Enhanced Adhesion: The carboxamide group is known for its strong hydrogen bonding capabilities. When incorporated into a polymer matrix, these groups can promote adhesion to various substrates through intermolecular interactions.

Corrosion Resistance: Pyridine and its derivatives have been investigated for their corrosion-inhibiting properties. Polymers containing these moieties may form a protective layer on metal surfaces, preventing corrosion.

The properties of polymers derived from 6-Aminopyridine-2-carboxamide can be systematically tuned by varying the co-monomers used in the polymerization process. This allows for the design of coatings and adhesives with tailored properties for specific applications, such as in the aerospace, automotive, and electronics industries.

Property EnhancementFunctional GroupPotential Application
Increased Thermal StabilityPyridine RingHigh-temperature resistant coatings
Improved AdhesionCarboxamide GroupHigh-strength structural adhesives
Corrosion InhibitionPyridine NitrogenProtective coatings for metals

Functional Materials Development

The development of functional materials with specific optical, electronic, or catalytic properties is a rapidly growing field of research. This compound serves as a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the carboxamide oxygen can coordinate to metal ions, forming well-defined, multi-dimensional structures.

The presence of the nitro group plays a crucial role in modulating the electronic properties of these materials. As a strong electron-withdrawing group, it influences the ligand field around the metal center, which in turn affects the material's photophysical and electronic characteristics. This can lead to the development of:

Luminescent Materials: Metal complexes of pyridine-carboxamide ligands can exhibit fluorescence or phosphorescence. The nitro group can tune the emission wavelength and quantum yield, making these materials potentially useful for applications in sensing, bio-imaging, and solid-state lighting.

Non-linear Optical (NLO) Materials: The combination of an electron-withdrawing group (nitro) and an electron-donating system (the pyridine ring) can lead to molecules with large second-order NLO properties. When organized in a non-centrosymmetric fashion within a crystal or a polymer matrix, these materials can be used for frequency doubling of laser light and other photonic applications.

Gas Storage and Separation: The porous nature of MOFs constructed from this compound ligands could be exploited for the selective adsorption and storage of gases. The functional groups within the pores can be tailored to interact specifically with certain gas molecules.

Functional Material TypeKey FeaturePotential Application
Luminescent MaterialsTunable emission propertiesChemical sensors, OLEDs
Non-linear Optical MaterialsHigh second-order susceptibilityPhotonics, optical data storage
Porous Coordination PolymersSelective gas adsorptionGas separation and storage

Applications in Dyes and Catalysis

The versatile chemical nature of this compound also lends itself to applications in the synthesis of dyes and in the development of novel catalytic systems.

Dyes:

The nitro group of this compound can be readily reduced to an amino group, forming 6-Aminopyridine-2-carboxamide. This aromatic amine is a key intermediate in the synthesis of azo dyes. Diazotization of the amino group followed by coupling with a suitable aromatic compound, such as a phenol or an aniline derivative, can lead to the formation of a wide range of azo dyes with different colors. nih.govbumipublikasinusantara.id The general synthesis of azo dyes involves a diazotization/coupling reaction. nih.gov

The color of the resulting dye can be fine-tuned by modifying the coupling component. The pyridine-carboxamide moiety can also influence the dye's properties, such as its solubility, fastness to light and washing, and its affinity for different fibers. Azo dyes derived from aminopyridines can exhibit interesting photophysical properties and may find applications as colorants for textiles, plastics, and printing inks.

Catalysis:

The ability of this compound to act as a chelating ligand for transition metal ions is central to its potential applications in catalysis. The pyridine nitrogen and the amide oxygen can bind to a metal center, forming a stable complex. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be significantly influenced by the strongly electron-withdrawing nitro group. nih.gov

Metal complexes incorporating pyridine-carboxamide ligands have been investigated for a variety of catalytic transformations. rsc.orgacs.org For example, ruthenium complexes bearing pyridine bis(carboxamide) ligands have shown catalytic activity in hydrosilylation reactions. rsc.org The electron-deficient nature of the pyridine ring in this compound can enhance the Lewis acidity of the coordinated metal center, which may be beneficial for certain catalytic reactions.

Potential catalytic applications of metal complexes of this compound include:

Oxidation Catalysis: The electron-withdrawing nature of the ligand can stabilize higher oxidation states of the metal, making the complexes suitable for catalyzing oxidation reactions.

Lewis Acid Catalysis: The enhanced Lewis acidity of the metal center can be utilized in a variety of organic transformations, such as Diels-Alder reactions and Friedel-Crafts acylations.

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are widely used as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov The electronic tuning provided by the nitro group could lead to catalysts with improved activity and selectivity.

Application AreaKey Transformation / PropertyRole of this compound
DyesAzo dye synthesisPrecursor to 6-Aminopyridine-2-carboxamide
CatalysisMetal complex formationChelating ligand with electron-withdrawing group

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The imperative for sustainable chemical manufacturing necessitates a shift away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. benthamscience.comwikipedia.org Future research into the synthesis of 6-nitropyridine-2-carboxamide and its derivatives should prioritize the development of novel and green methodologies.

Key areas for exploration include:

Catalyst- and Solvent-Free Reactions: Inspired by recent successes in the synthesis of related nicotinic acid derivatives, future work could investigate solvent- and catalyst-free approaches. researchgate.net Such methods, often involving thermal condensation or microwave irradiation, can significantly reduce waste, reaction times, and energy consumption. nih.govresearchgate.net

Photocatalysis: The use of metal-free carbon nitride-based catalysts under visible light for the oxidation of pyridine (B92270) precursors presents a promising green route. mdpi.comnih.gov Applying this technology to the synthesis of this compound could offer a highly efficient and environmentally benign alternative.

Ionic Liquids: Ionic liquids (ILs) are gaining traction as recyclable and non-volatile solvents and catalysts that can enhance reaction efficiency and selectivity in the synthesis of pyridines. benthamscience.com Their application could lead to milder reaction conditions and a reduction in hazardous by-products.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches.
MethodologyTypical ConditionsPotential AdvantagesReference Example
Conventional SynthesisHarsh reagents (e.g., strong acids/bases), high temperatures, organic solvents. researchgate.netEstablished procedures.Nitration with H2SO4/HNO3. researchgate.net
Solvent-Free SynthesisMicrowave irradiation or thermal heating without solvent. researchgate.netReduced waste, shorter reaction times, operational simplicity. researchgate.netSynthesis of 2-anilino nicotinic acids. researchgate.net
PhotocatalysisVisible light, metal-free catalyst (e.g., GCN), aqueous medium. mdpi.comUses light as an energy source, mild conditions. mdpi.comSynthesis of Vitamin B3. mdpi.com
Ionic Liquid CatalysisIonic liquid as solvent/catalyst, milder temperatures. benthamscience.comRecyclability, enhanced efficiency, reduced by-products. benthamscience.comGeneral pyridine synthesis. benthamscience.com

In-depth Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

The pyridine carboxamide scaffold is a well-established pharmacophore with documented activity against a range of biological targets, including enzymes and pathogens. asm.orgmdpi.comnih.gov However, specific and in-depth Structure-Activity Relationship (SAR) studies on this compound are lacking. Future research should systematically investigate how structural modifications to this core influence its interaction with specific biological targets.

Key avenues for SAR studies include:

Amide (N-H) Substitution: Exploring a diverse range of aliphatic, aromatic, and heterocyclic amines to react with the parent carboxylic acid would probe the pocket-filling capacity and potential for new hydrogen bond interactions at a target's active site.

Pyridine Ring Substitution: While the nitro group at the 6-position is a defining feature, exploring the impact of its replacement with other electron-withdrawing or electron-donating groups could modulate the electronic properties and binding affinities of the molecule. mdpi.com

Positional Isomerism: Synthesizing and testing isomers (e.g., 5-nitropyridine-2-carboxamide or 6-nitropyridine-3-carboxamide) would clarify the importance of the specific substituent arrangement for biological activity.

Systematic SAR studies on derivatives could reveal crucial insights for designing potent and selective inhibitors for targets like Mycobacterium tuberculosis amidase (AmiC), succinate (B1194679) dehydrogenase (SDH), or various kinases. asm.orgnih.govnih.gov

Table 2: Hypothetical SAR Exploration for this compound.
Modification SiteExample SubstituentsPotential Impact on ActivityRationale
Amide Group (R)-NH-(CH₂)₂-Ph, -NH-thiazole, -NH-piperidineAltered potency and selectivity.Probes hydrophobic pockets and hydrogen bonding sites. nih.govnih.gov
Position 6 (X)-CN, -SO₂NH₂, -CF₃Modified electronic properties and target binding.Electron-withdrawing groups can influence key interactions. mdpi.com
Positions 3, 4, 5 (Y)-Cl, -F, -OCH₃Fine-tuning of lipophilicity and metabolic stability.Substituents on the pyridine ring modulate physicochemical properties. nih.gov

Exploration of New Classes of this compound Derivatives

Building upon SAR studies, the next logical step is the rational design and synthesis of entirely new classes of derivatives. This involves moving beyond simple substitutions to incorporate more complex chemical motifs, creating macrocycles, or forming Schiff bases. The synthesis of chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride serves as a powerful example of how the core structure can be elaborated into complex architectures. mdpi.com

Future synthetic campaigns could focus on:

Peptidomimetics: Coupling the 6-nitropyridine-2-carboxylic acid core with amino acids or small peptide fragments to create derivatives with improved cell permeability and target specificity. mdpi.com

Schiff Base Formation: Reacting derivatives containing a hydrazide moiety with various aldehydes to generate Schiff bases, a class of compounds known for diverse biological activities. mdpi.com

Macrocyclization: Using di-functionalized precursors derived from this compound to construct macrocyclic compounds, which can offer enhanced binding affinity and selectivity due to conformational rigidity. mdpi.com

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry offers powerful tools to predict the properties of molecules before their synthesis, thereby saving time and resources. For this compound, advanced computational modeling can provide deep insights into its reactivity, stability, and potential biological activity.

Future computational studies should include:

Density Functional Theory (DFT): DFT calculations can be used to determine electronic properties such as heat of formation, HOMO-LUMO energy gaps, and nucleus-independent chemical shift (NICS) values to predict reactivity and aromatic stability. tandfonline.comias.ac.in This can help rationalize reaction outcomes and guide the design of new synthetic routes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a mathematical correlation between the structural features of a series of this compound derivatives and their biological activity. chemrevlett.combenthamdirect.comnih.govresearchpublish.com These predictive models are invaluable for prioritizing which analogs to synthesize and test. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that occur upon binding. openpharmaceuticalsciencesjournal.comresearchgate.net This is crucial for validating docking results and understanding the mechanism of action at an atomic level.

Investigation of Supramolecular Assemblies and Coordination Chemistry

The pyridine-dicarboxamide scaffold is known for its ability to participate in self-assembly and act as a chelating ligand for various metal cations. nih.gov This opens up significant avenues for research in supramolecular chemistry and materials science.

Unexplored areas include:

Self-Assembly: Investigating the co-assembly of this compound with other molecules, such as aromatic carboxylic acids, could lead to the formation of diverse two-dimensional nanostructures controlled by non-covalent interactions like hydrogen bonding. nih.govresearchgate.net

Coordination Polymers and MOFs: The nitrogen atoms of the pyridine ring and amide groups are excellent coordination sites for metal ions. nih.gov Systematic investigation of the reactions between this compound and various metal salts could yield novel coordination polymers or metal-organic frameworks (MOFs) with interesting structural, magnetic, or catalytic properties. acs.org

Luminescent Complexes: The synthesis of lanthanide (e.g., Eu(III), Tb(III)) complexes with pyridine dicarboxamide derivatives has been shown to produce materials with interesting luminescence properties. nih.gov Exploring similar complexes with the 6-nitro substituted ligand could lead to new phosphorescent materials for applications in lighting or bio-imaging.

Potential in Emerging Technologies and Niche Applications (e.g., sensor development)

The unique electronic and coordination properties of pyridine derivatives make them attractive candidates for various technological applications. nih.govresearchgate.net Future research should aim to harness the specific features of this compound for use in emerging technologies.

Potential niche applications to investigate are:

Chemosensors: Pyridine-based molecules have been successfully developed as fluorescent chemosensors for detecting toxic heavy metal ions. mdpi.comdoaj.org The electron-deficient nature of the 6-nitropyridine ring, combined with the chelating carboxamide group, could be exploited to design selective and sensitive sensors for specific cations, anions, or neutral molecules. nih.gov

Functional Materials: Pyridine derivatives are used as building blocks for functional materials, including nonlinear optical materials and electronic components. mdpi.com The introduction of the nitro group significantly alters the electronic landscape of the pyridine ring, a feature that could be leveraged in the design of new materials with tailored electronic or optical properties.

Q & A

Q. Properties Analyzed :

  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies are recommended for resolving contradictions between experimental and computational data?

  • Stepwise Approach :

Method Audit : Ensure computational parameters (e.g., solvent models, basis sets) align with experimental conditions.

Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed spectral peaks.

Multi-Method Verification : Cross-check results using alternative methods (e.g., MP2 for electron correlation or TD-DFT for excited states) .

  • Case Study : If DFT underestimates nitro group vibrational frequencies, re-evaluate functional choice or include anharmonic corrections .

Q. How can researchers design experiments to investigate the reactivity and stability of this compound under varying conditions?

  • Experimental Design :
  • Stability Studies : Expose the compound to thermal stress (40–80°C), UV light, and humidity, monitoring degradation via HPLC .
  • Reactivity Probes :
  • Electrophilic Substitution : React with halogens or nitrating agents to assess nitro group’s directing effects.
  • Hydrolysis Kinetics : Track amide bond cleavage under acidic/basic conditions using kinetic modeling.
    • Data Interpretation : Use Arrhenius plots to derive activation energies for degradation pathways .

Notes

  • Source Reliability : Prioritize data from peer-reviewed journals and authoritative databases (e.g., NIST) over commercial platforms .
  • Contradiction Management : Address conflicting data through iterative hypothesis testing and methodological refinement, as highlighted in qualitative research frameworks .

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